Isomasticadienonic acid

Metabolic Disease Glucocorticoid Modulation Diabetes Research

Isomasticadienonic acid (24Z-IMNA) is a chemically tractable, analytically pure tirucallane triterpenoid that uniquely combines selective 11β-HSD1 inhibition with validated NF-κB suppression—functional profiles that its co-occurring analog masticadienonic acid cannot replicate due to distinct side-chain stereochemistry and A-ring oxidation. Its established role as a UHPLC-MS reference standard and as a scaffold for tunable antiproliferative analogs makes it an irreplaceable research asset. Procure this high-purity compound to ensure reproducible SAR campaigns and reliable bioanalytical quantification.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 5956-26-3
Cat. No. B3191944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomasticadienonic acid
CAS5956-26-3
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+
InChIKeyKDCSSVADTHDYGI-KEBDBYFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomasticadienonic Acid (CAS 5956-26-3): Procurement-Ready Triterpenoid for Metabolic and Anti-Inflammatory Research


Isomasticadienonic acid (CAS 5956-26-3), also designated as 24Z-isomasticadienonic acid (IMNA), is a tetracyclic triterpenoid belonging to the tirucallane class [1]. It is a primary acidic constituent of Chios mastic gum (*Pistacia lentiscus* var. *Chia*) and other *Pistacia* species, where it constitutes up to 24% w/w of the triterpenic fraction [2]. The compound has recently emerged as a tractable research tool and lead scaffold following the development of chemo-selective isolation methods that now permit its procurement in analytically pure form [3].

Isomasticadienonic Acid (5956-26-3): Why In-Class Triterpenoids Cannot Be Assumed Interchangeable


Despite co-occurring in the same natural extracts with structurally related analogs such as masticadienonic acid, isomasticadienonic acid exhibits distinct bioactivity profiles and selectivity that preclude generic substitution [1]. Differences in the stereochemistry of the side-chain double bond and the A-ring oxidation state translate into divergent inhibition potency at key therapeutic targets [2] and variable cellular safety margins [3]. Moreover, its role as a synthetic scaffold for selective anti-proliferative analogs underscores its unique value, which cannot be replicated by other triterpenic acids without extensive, and often unsuccessful, chemical re-engineering [4].

Isomasticadienonic Acid: Quantified Differentiation Evidence for Scientific Selection


Selective 11β-HSD1 Inhibition: Isomasticadienonic Acid Matches Masticadienonic Acid Potency

Both isomasticadienonic acid and its close analog masticadienonic acid selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over the type 2 isoform at low micromolar concentrations [1]. The compounds exhibited comparable inhibitory activity in the same assay system, with no statistically significant difference in potency [1].

Metabolic Disease Glucocorticoid Modulation Diabetes Research

Anti-Inflammatory Gene Suppression: Isomasticadienonic Acid Reduces NFKB1, TNF, and IL6 Expression

In LPS-stimulated RAW 264.7 macrophage cells, 24E-isomasticadienonic acid significantly reduced the mRNA expression levels of key inflammatory mediators Tnf, Il6, and Nfkb1 [1]. The study also evaluated the 24Z-isomer and semi-synthetic analogs, establishing that isomasticadienonic acid and its derivatives possess intrinsic anti-inflammatory transcriptional activity independent of the co-occurring masticadienonic acid [1].

Inflammation Immunology Macrophage Biology

Low Hepatic Cytotoxicity: Isomasticadienonic Acid Shows No Toxicity in HepG2 Cells up to 10 µM

In a comparative toxicity assessment using human hepatocarcinoma HepG2 cells, isolated isomasticadienonic acid exhibited no cytotoxic activity at any concentration tested up to 10⁻⁵ M (10 µM), whereas crude and fractionated mastic extracts displayed significant cytotoxicity at 100 µg/mL [1]. The closely related analog masticadienonic acid similarly showed no cytotoxicity in the same assay [1].

Toxicology Drug Safety Hepatocellular Carcinoma

Synthetic Tractability: Isomasticadienonic Acid A-Ring Modifications Yield Selective Antiproliferative Analogs

Isomasticadienonic acid serves as a versatile scaffold for semi-synthetic optimization. Targeted A-ring modifications generated analogs with distinct antiproliferative profiles. Compounds 3, 7, and 9 demonstrated selective cytotoxicity toward the Capan-1 pancreatic cancer cell line, while compounds 6 and 10 exhibited broad-spectrum activity across multiple cancer cell lines including HCT-116, LN-229, NCI-H460, DND-41, HL-60, K-562, and Z-138 [1]. This tunable selectivity is a key differentiator from less chemically tractable triterpenoids.

Medicinal Chemistry Cancer Drug Discovery Triterpenoid Scaffolds

Isomasticadienonic Acid: High-Impact Application Scenarios Supported by Quantitative Evidence


Metabolic Disease Target Validation: 11β-HSD1 Inhibition Studies

Researchers investigating glucocorticoid modulation in diabetes and metabolic syndrome can employ isomasticadienonic acid as a selective 11β-HSD1 inhibitor with potency equivalent to its analog masticadienonic acid [1]. The compound's confirmed selectivity over the 11β-HSD2 isoform makes it a reliable chemical probe for dissecting tissue-specific glucocorticoid metabolism without confounding mineralocorticoid receptor activation [1].

Inflammation Pathway Dissection: NF-κB and Cytokine Signaling

Isomasticadienonic acid is a validated tool for investigating transcriptional regulation of pro-inflammatory cytokines in macrophage model systems [2]. The documented reduction in Tnf, Il6, and Nfkb1 mRNA expression in LPS-stimulated RAW 264.7 cells supports its use in mechanistic studies of NF-κB signaling and in screening campaigns for novel anti-inflammatory agents [2].

Medicinal Chemistry Lead Optimization: Triterpenoid Scaffold Diversification

Drug discovery teams seeking a chemically tractable triterpenoid scaffold can utilize isomasticadienonic acid as a starting point for A-ring modification [3]. The successful generation of analogs with tunable antiproliferative selectivity—ranging from Capan-1-specific to broad-spectrum activity—demonstrates its suitability for structure-activity relationship (SAR) campaigns aimed at developing novel anticancer agents [3].

Analytical Method Development and Quality Control of Chios Mastic Gum

Analytical laboratories developing or validating UHPLC-MS methods for the quantification of mastic gum constituents require high-purity isomasticadienonic acid as a reference standard [4]. Its isolation and characterization as an analytical standard enables accurate quantification of this major triterpenic acid in both plant material and biological matrices, essential for quality control and pharmacokinetic studies [4].

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